Home > Products > Screening Compounds P133003 > 9-beta-d-Arabinosylguanine
9-beta-d-Arabinosylguanine -

9-beta-d-Arabinosylguanine

Catalog Number: EVT-14249189
CAS Number:
Molecular Formula: C10H13N5O5
Molecular Weight: 283.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-beta-D-Arabinosylguanine, commonly referred to as Arabinosylguanine or ara-G, is a purine nucleoside analog that has garnered attention for its therapeutic potential, particularly in the treatment of T-cell acute lymphoblastic leukemia. It is synthesized through a complex chemical process and exhibits unique properties that make it effective against certain types of cancer cells. The compound's mechanism of action involves its incorporation into DNA, leading to apoptosis in malignant cells.

Source and Classification

9-beta-D-Arabinosylguanine was first synthesized in 1964 but did not see significant clinical application until the mid-1990s due to challenges in its synthesis and solubility . It is classified as an antimetabolite and is specifically categorized under nucleoside analogs. Its chemical structure features a guanine base linked to an arabinofuranose sugar via a beta-N(9)-glycosidic bond, with the molecular formula C10H13N5O5C_{10}H_{13}N_5O_5 .

Synthesis Analysis

Methods and Technical Details

The synthesis of 9-beta-D-Arabinosylguanine involves several steps, typically starting from guanine or its derivatives. The process can be complex due to the need for protecting groups and specific reaction conditions to ensure the correct stereochemistry of the arabinofuranose moiety. Common methods include:

  1. Glycosylation Reactions: The formation of the glycosidic bond between guanine and arabinofuranose is crucial. This often requires the use of activating agents such as trimethylsilyl chloride or other reagents that can facilitate the formation of the beta-anomer.
  2. Purification: After synthesis, compounds are usually purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from unreacted starting materials and byproducts.

The technical challenges in synthesizing 9-beta-D-Arabinosylguanine include its low solubility in water and the stability of intermediates during synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of 9-beta-D-Arabinosylguanine consists of a guanine base attached to an arabinofuranose sugar. The key features include:

  • Molecular Formula: C10H13N5O5C_{10}H_{13}N_5O_5
  • Molecular Weight: Approximately 253.24 g/mol
  • Structural Characteristics: The guanine base is linked via a beta-N(9)-glycosidic bond, which is essential for its biological activity.

This structure allows for its incorporation into DNA, substituting for deoxyguanosine during DNA replication .

Chemical Reactions Analysis

Reactions and Technical Details

9-beta-D-Arabinosylguanine undergoes several key reactions that are pivotal for its function as an antitumor agent:

  1. Phosphorylation: Once inside the cell, ara-G is phosphorylated to form ara-GMP (monophosphate), ara-GDP (diphosphate), and ara-GTP (triphosphate). This phosphorylation is critical for its incorporation into DNA.
  2. Incorporation into DNA: Ara-GTP competes with deoxyguanosine triphosphate for incorporation into DNA during replication. This leads to chain termination and ultimately induces apoptosis in rapidly dividing cells, particularly in T-lymphoblastic leukemia .
Mechanism of Action

Process and Data

The mechanism by which 9-beta-D-Arabinosylguanine exerts its effects involves several steps:

  1. Cellular Uptake: Ara-G enters cells through nucleoside transporters.
  2. Phosphorylation: Inside the cell, ara-G is converted to ara-GMP, which is further phosphorylated to ara-GTP.
  3. DNA Incorporation: Ara-GTP is incorporated into DNA during replication, disrupting normal DNA synthesis and function.
  4. Induction of Apoptosis: The incorporation leads to significant inhibition of DNA synthesis and triggers apoptotic pathways, characterized by DNA fragmentation and morphological changes in the nucleus .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Exhibits poor solubility in water but can dissolve in organic solvents under certain conditions.

Chemical Properties

These properties influence its formulation and delivery in therapeutic applications .

Applications

Scientific Uses

9-beta-D-Arabinosylguanine has several important applications:

  1. Cancer Treatment: Primarily used in treating T-cell acute lymphoblastic leukemia due to its ability to induce apoptosis selectively in malignant T-cells .
  2. Research Tool: Used in studies investigating mechanisms of drug resistance in cancer cells, particularly regarding how cells adapt to nucleoside analogs .
  3. Imaging Agent Development: Modified versions of ara-G are being explored for use in positron emission tomography imaging to study T-cell activation .
Historical Development and Synthesis

Discovery and Early Synthetic Challenges

The genesis of 9-β-D-arabinofuranosylguanine (ara-G) traces back to seminal work by Reist and Goodman in 1964, who first synthesized it via chemical glycosylation. This method coupled chloromercury-protected guanine with 2,3,5-tri-O-benzoyl-D-arabinofuranosyl chloride, followed by deprotection to yield ara-G [1]. Despite this breakthrough, traditional chemical synthesis faced significant hurdles:

  • Low Yields: The poor solubility of guanine in organic solvents severely limited reaction efficiency, resulting in yields below 20% [9].
  • Complex Purification: Multi-step purification was required to remove toxic mercury residues and benzoyl protecting groups, complicating scale-up [1] [3].
  • Biological Limitations: Early pharmacological studies revealed ara-G’s rapid deamination by adenosine deaminase (ADA) and poor aqueous solubility (<0.1 mg/mL), hindering in vivo evaluation [5] [8].

Table 1: Early Synthetic Methods for Ara-G

MethodKey ReagentsYield (%)Major Limitations
Mercuric Salt CouplingHgCl₂-guanine, acylated arabinosyl chloride10-18Mercury toxicity, low solubility
Enzymatic TransglycosylationEnterobacter gergoviae whole cells35Substrate specificity, slow kinetics
Biocatalytic CascadeE. gergoviae + Arthrobacter oxydans>60Optimized for guanine arabinosylation

To circumvent these issues, enzymatic synthesis emerged as a viable alternative. Initial approaches used Enterobacter gergoviae for transglycosylation but achieved only moderate yields (35%) due to guanine’s insolubility [3]. A pivotal advancement came in 2009 with a coupled biocatalytic system:

  • Enterobacter gergoviae catalyzed transglycosylation of arabinose from uridine to adenine, yielding 9-β-D-arabinofuranosyladenine (ara-A).
  • Arthrobacter oxydans mediated the deamination of ara-A to ara-G, boosting yields to >60% and eliminating mercury-based steps [3].

Prodrug Development: Nelarabine as a Solubility and Bioavailability Solution

The therapeutic potential of ara-G remained unrealized until the development of nelarabine (6-methoxy-ara-G; 506U78), designed to address pharmacokinetic shortcomings. Nelarabine’s O⁶-methyl modification conferred critical advantages:

  • Enhanced Solubility: Aqueous solubility increased 100-fold (>20 mg/mL) compared to ara-G, enabling intravenous formulation [2] [8].
  • Controlled Activation: Rapid conversion to ara-G via plasma adenosine deaminase (ADA) ensured targeted delivery. Studies showed >95% conversion within 30 minutes, with peak ara-G plasma concentrations (Cₘₐₓ) of 31.4 ± 5.6 μg/mL following nelarabine infusion [2] [8].
  • T-cell Specific Activation: Intracellular phosphorylation to ara-GTP (the active triphosphate metabolite) was 5–10 times higher in T-lymphoblasts than in B-cells, due to elevated deoxycytidine kinase (dCK) expression in T-cells [5] [9].

Table 2: Key Pharmacokinetic Parameters of Nelarabine and Ara-G

ParameterNelarabineAra-GBiological Significance
Plasma Half-life13–18 minutes2–3.2 hoursRapid prodrug conversion
Protein Binding<25%<25%High unbound fraction for cellular uptake
Metabolic ClearanceRenal (6.6% of dose)Renal (27% of dose)Partial renal excretion
Intracellular ActivationPeak ara-GTP in 3–25 hrsN/ASustained cytotoxic activity

The rationale for nelarabine was further supported by studies of purine nucleoside phosphorylase (PNP) deficiency. Patients lacking PNP accumulated deoxyguanosine triphosphate (dGTP) in T-cells, causing selective T-cell apoptosis. Since ara-G—unlike dGTP—resists PNP cleavage, it similarly accumulates as ara-GTP in malignant T-cells, inducing DNA chain termination and apoptosis [2] [5]. Nelarabine thus emerged as a "Trojan horse" prodrug, leveraging T-cell biochemistry for targeted cytotoxicity while overcoming ara-G’s pharmaceutical limitations.

Properties

Product Name

9-beta-d-Arabinosylguanine

IUPAC Name

2-amino-9-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]-1H-purin-6-one

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(16)1-20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1

InChI Key

VDCSDPLTVLHWGL-FJFJXFQQSA-N

Canonical SMILES

C1C(C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.